molecular formula C20H24N4O5S B11006271 3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B11006271
M. Wt: 432.5 g/mol
InChI Key: DRONTKOSXXTZII-UHFFFAOYSA-N
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Description

3-{1-[(3,4-Dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, an imidazolidinone ring, and a thiazole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.

    Formation of the Thiazole Moiety: The thiazole ring is typically formed through a cyclization reaction involving a thioamide and a halogenated carbonyl compound.

    Final Coupling: The final step involves coupling the imidazolidinone intermediate with the thiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(3,4-Dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles or electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{1-[(3,4-Dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.

    Mescaline: A naturally occurring psychedelic compound with a similar dimethoxyphenyl structure.

    Indole Derivatives: Compounds containing the indole nucleus, which exhibit various biological activities.

Uniqueness

3-{1-[(3,4-Dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is unique due to its combination of structural features, including the imidazolidinone ring, dimethoxyphenyl group, and thiazole moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H24N4O5S

Molecular Weight

432.5 g/mol

IUPAC Name

3-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C20H24N4O5S/c1-11-12(2)30-19(21-11)23-17(25)8-6-14-18(26)24(20(27)22-14)10-13-5-7-15(28-3)16(9-13)29-4/h5,7,9,14H,6,8,10H2,1-4H3,(H,22,27)(H,21,23,25)

InChI Key

DRONTKOSXXTZII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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